Furothiazole Furothiazole N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide is an aromatic amide.
Brand Name: Vulcanchem
CAS No.: 531-82-8
VCID: VC1693215
InChI: InChI=1S/C9H7N3O4S/c1-5(13)10-9-11-6(4-17-9)7-2-3-8(16-7)12(14)15/h2-4H,1H3,(H,10,11,13)
SMILES: CC(=O)NC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-]
Molecular Formula: C9H7N3O4S
Molecular Weight: 253.24 g/mol

Furothiazole

CAS No.: 531-82-8

Cat. No.: VC1693215

Molecular Formula: C9H7N3O4S

Molecular Weight: 253.24 g/mol

* For research use only. Not for human or veterinary use.

Furothiazole - 531-82-8

Specification

CAS No. 531-82-8
Molecular Formula C9H7N3O4S
Molecular Weight 253.24 g/mol
IUPAC Name N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C9H7N3O4S/c1-5(13)10-9-11-6(4-17-9)7-2-3-8(16-7)12(14)15/h2-4H,1H3,(H,10,11,13)
Standard InChI Key GYRMPDLIHUXUIG-UHFFFAOYSA-N
SMILES CC(=O)NC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-]
Canonical SMILES CC(=O)NC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

Furothiazole, chemically known as N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide, is a heterocyclic compound containing both furan and thiazole rings in its structure. The compound's molecular architecture is characterized by a nitro-substituted furan ring linked to a thiazole moiety, which contains an acetamide group. This distinctive structural arrangement contributes to its chemical reactivity and biological properties .

Basic Identification Parameters

The compound is identified through various systematic nomenclature systems and numerical identifiers as presented in the following table:

ParameterValue
Primary NameFurothiazole
Chemical NameN-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide
CAS Registry Number531-82-8
PubChem CID10753
Molecular FormulaC9H7N3O4S
Molecular Weight253.24 g/mol
Common SynonymsFurathiazole, NFTA, Furium, 2-acetylamino-4-(5-nitro-2-furyl)thiazole

Structural Representation

The molecular structure of furothiazole incorporates three key functional groups: a nitrofuran moiety, a thiazole ring, and an acetamide group. The nitro group attached to the furan ring significantly influences the compound's electronic properties and reactivity. The structural formula can be represented through various notation systems as follows :

Structural NotationRepresentation
SMILESCC(=O)NC1=NC(=CS1)C2=CC=C(O2)N+[O-]
InChIInChI=1S/C9H7N3O4S/c1-5(13)10-9-11-6(4-17-9)7-2-3-8(16-7)12(14)15/h2-4H,1H3,(H,10,11,13)
InChIKeyGYRMPDLIHUXUIG-UHFFFAOYSA-N

Physical and Chemical Properties

Furothiazole possesses distinctive physical and chemical characteristics that influence its behavior in various environments and its interactions with biological systems. Understanding these properties is crucial for applications in research, pharmaceutical development, and risk assessment .

Physical Properties

The physical properties of furothiazole are summarized in the following table:

PropertyValue
Physical StateSolid
ColorNot specified in available data
Melting Point296°C (decomposition)
Density1.5590 g/cm³ (estimate)
Refractive Index1.6320 (estimate)
SolubilityLimited data available
StereochemistryAchiral
Defined Stereocenters0/0

Chemical Properties

The chemical reactivity of furothiazole is largely influenced by its functional groups, particularly the nitro group attached to the furan ring and the thiazole-acetamide moiety. Key chemical properties include:

PropertyValue/Description
pKa9.34±0.50 (Predicted)
Charge0
Optical ActivityNone
Chemical StabilityDecomposes at 296°C; emits toxic fumes of SOx and NOx when heated to decomposition
ReactivityCapable of undergoing various chemical transformations, particularly at the acetamide and nitro functional groups

Research Developments and Applications

While furothiazole itself is primarily studied for its toxicological concerns, related heterocyclic compounds incorporating thiazole moieties have been the focus of research for potential therapeutic applications .

Novel Heterocyclic Derivatives

Recent research has focused on developing new series of fused heterocycles incorporating indazolylthiazole moiety, which share some structural similarities with furothiazole. These compounds have been evaluated for their cytotoxic effects against normal human cells and cancer cell lines, revealing promising antitumor activity for certain derivatives .

Among the synthesized compounds, derivatives identified as compounds 4, 6, and 8 demonstrated significant selective antitumor activity against HepG-2 and Caco-2 cell lines, with lower toxicity toward normal human cells (HFB-4). Notably, derivative 8 exhibited maximum antitumor activity with an SI value of approximately 26 and an IC50 value of about 5.9 μg/mL .

Analytical Methods and Characterization

The characterization of furothiazole and related compounds typically involves various analytical techniques for structural elucidation and purity assessment.

Spectroscopic Analysis

Modern spectroscopic methods used for the identification and characterization of furothiazole include:

Analytical TechniqueApplication
Infrared Spectroscopy (IR)Identification of functional groups (NH, C=O, NO2)
Nuclear Magnetic Resonance (NMR)Determination of molecular structure through 1H-NMR and 13C-NMR
Mass SpectrometryConfirmation of molecular formula and fragmentation pattern
UV-Visible SpectroscopyAnalysis of electronic transitions and chromophores

Chromatographic Methods

Chromatographic techniques are essential for the purification and quantitative analysis of furothiazole:

Chromatographic MethodApplication
High-Performance Liquid Chromatography (HPLC)Separation, purification, and quantification
Gas Chromatography (GC)Analysis of volatility and thermal stability
Thin-Layer Chromatography (TLC)Rapid screening and purity assessment

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